molecular formula C19H19N5O5S B12417219 Enpp-1-IN-4

Enpp-1-IN-4

货号: B12417219
分子量: 429.5 g/mol
InChI 键: VVOPMYOVXVQPHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Enpp-1-IN-4 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 . 由这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化反应可能会生成氧化衍生物,而取代反应可能会导致取代类似物 .

科学研究应用

Cancer Therapeutics

ENPP1 has been identified as a significant player in tumor biology, particularly in breast cancer, lung cancer, and other malignancies. Inhibition of ENPP1 using compounds like Enpp-1-IN-4 has shown promise in several studies:

  • Tumor Growth and Metastasis : Research indicates that ENPP1 promotes cancer cell proliferation, invasion, and metastasis. For instance, studies have demonstrated that downregulating ENPP1 expression leads to reduced metastatic potential in breast cancer cells . Inhibitors like this compound can potentially reverse these effects, making them valuable in the treatment of aggressive cancer types.
  • Immune Modulation : ENPP1 blockade may enhance anti-tumor immunity by remodeling the immune landscape within tumors. Specifically, it can reduce the infiltration of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and enhance the activity of cytotoxic T cells . This suggests that this compound could be combined with immunotherapeutic strategies to improve patient outcomes.
  • Clinical Trials : Currently, there is ongoing research into the clinical applications of ENPP1 inhibitors. For example, RBS2418 is an oral small molecule inhibitor under investigation that has shown potential to activate innate immune responses against tumors . The development of selective inhibitors like this compound could facilitate similar advancements.

Metabolic Disorders

ENPP1 is also implicated in metabolic diseases such as type 2 diabetes and obesity. Its role in insulin signaling pathways makes it a target for therapeutic intervention:

  • Insulin Resistance : Elevated levels of ENPP1 have been associated with insulin resistance and impaired glucose metabolism. Inhibiting ENPP1 may restore insulin signaling pathways, thereby improving glycemic control in diabetic patients .
  • Potential for Drug Development : The exploration of this compound in metabolic contexts could lead to novel treatments for conditions like diabetes and obesity. By targeting ENPP1, researchers aim to mitigate its negative effects on insulin signaling.

Research Applications

This compound serves as a valuable tool for researchers studying the biological functions of ENPP1:

  • Mechanistic Studies : Researchers utilize inhibitors like this compound to dissect the roles of ENPP1 in various cellular processes, including purinergic signaling and extracellular matrix remodeling. Understanding these mechanisms can provide insights into disease pathogenesis .
  • Screening for New Compounds : The compound can be employed in high-throughput screening assays to identify new ENPP1 inhibitors from chemical libraries, potentially leading to the discovery of more effective therapeutic agents.

Case Studies

Several case studies highlight the applications of ENPP1 inhibition:

Study Findings Implications
Kawaguchi et al. (2024)Developed a fluorescent probe to assess ENPP1 activity in breast cancer modelsProvides a method for screening inhibitors like this compound in clinical settings
Sun et al. (2024)Demonstrated efficacy of an ENPP1 inhibitor in a mouse model of triple-negative breast cancerSuggests potential for clinical application in aggressive cancer types
Hu et al. (2023)Found that downregulation of ENPP1 reduced invasion and metastasis in ovarian cancer cellsSupports the role of ENPP1 inhibitors in limiting cancer spread

生物活性

Enpp-1-IN-4 is a compound that targets ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various biological processes, particularly in cancer biology and immune modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of ENPP1

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in purinergic signaling by hydrolyzing nucleotide substrates, which influences cellular functions such as immune response, cell motility, and tumor progression. Elevated levels of ENPP1 have been associated with poor prognosis in several cancers, including breast, lung, and ovarian cancers .

This compound inhibits ENPP1's enzymatic activity, which is critical for the degradation of 2',3'-cyclic GMP-AMP (cGAMP), a molecule involved in activating the STING pathway that enhances anti-tumor immunity. By preventing cGAMP hydrolysis, this compound promotes a robust immune response against tumors .

Inhibition Potency

The inhibitory potency of this compound has been evaluated through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. Studies have shown that:

CompoundIC50 (μM)Cell LineActivity Level
This compound< 1MDA-MB-231High inhibition
Compound 4e0.1884T1 (metastatic)Superior selectivity
Compound 4a3.335MDA-MB-231Moderate inhibition

These results suggest that this compound exhibits potent inhibition of ENPP1 in cancer cells, particularly in metastatic breast cancer models .

Immune Modulation

This compound's role in enhancing immune responses has been highlighted through its ability to increase interferon-beta (IFN-β) levels in vivo. This effect indicates that the compound could be utilized for cancer immunotherapy by stimulating innate immune responses while reducing immunosuppressive adenosine levels that promote tumor progression .

Case Studies

Case Study 1: Metastatic Breast Cancer

In a preclinical model involving metastatic breast cancer cells (MDA-MB-231), treatment with this compound resulted in significant reductions in tumor growth and enhanced infiltration of immune cells into the tumor microenvironment. The study demonstrated that the compound not only inhibited ENPP1 activity but also restored STING signaling pathways disrupted by high ENPP1 levels .

Case Study 2: Immune Checkpoint Inhibition

Another study explored the use of this compound in combination with immune checkpoint inhibitors. The results indicated that co-administration led to synergistic effects on tumor regression and improved survival rates in mouse models, suggesting that targeting ENPP1 could enhance the efficacy of existing immunotherapies .

属性

分子式

C19H19N5O5S

分子量

429.5 g/mol

IUPAC 名称

7,8-dimethoxy-2-oxo-1-[[4-(sulfamoylamino)phenyl]methyl]-3H-imidazo[4,5-c]quinoline

InChI

InChI=1S/C19H19N5O5S/c1-28-16-7-13-14(8-17(16)29-2)21-9-15-18(13)24(19(25)22-15)10-11-3-5-12(6-4-11)23-30(20,26)27/h3-9,23H,10H2,1-2H3,(H,22,25)(H2,20,26,27)

InChI 键

VVOPMYOVXVQPHO-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)NC(=O)N3CC4=CC=C(C=C4)NS(=O)(=O)N)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。